molecular formula C14H18BrN3 B12961778 2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile

2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile

Cat. No.: B12961778
M. Wt: 308.22 g/mol
InChI Key: XLDSEGNLSGDRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile typically involves the bromination of a suitable precursor followed by the introduction of the diazepane moiety. One common method involves the bromination of 5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazepane moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets, influencing pathways involved in neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
  • 4-Bromo-1-methyl-N′-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]-1H-pyrazole-5-carbohydrazide

Uniqueness

2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s stability, solubility, and binding interactions, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C14H18BrN3

Molecular Weight

308.22 g/mol

IUPAC Name

2-bromo-5-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile

InChI

InChI=1S/C14H18BrN3/c1-17-5-2-6-18(8-7-17)11-12-3-4-14(15)13(9-12)10-16/h3-4,9H,2,5-8,11H2,1H3

InChI Key

XLDSEGNLSGDRFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C=C2)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.